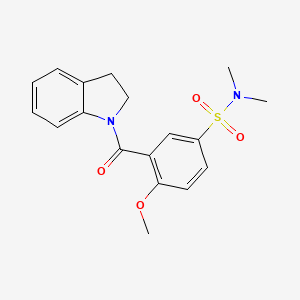![molecular formula C21H17N3O3 B5226253 N-benzyl-2-[(5-isoquinolinyloxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5226253.png)
N-benzyl-2-[(5-isoquinolinyloxy)methyl]-1,3-oxazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-2-[(5-isoquinolinyloxy)methyl]-1,3-oxazole-4-carboxamide, also known as ISO-1, is a small molecule inhibitor that has been studied extensively in the field of cancer research. This compound was first synthesized in 2000 and has since been shown to have potential therapeutic applications in the treatment of cancer.
Wirkmechanismus
The mechanism of action of N-benzyl-2-[(5-isoquinolinyloxy)methyl]-1,3-oxazole-4-carboxamide involves binding to the active site of MIF and inhibiting its enzymatic activity. This leads to a decrease in the production of pro-inflammatory cytokines and chemokines, which can contribute to the development and progression of cancer.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory effects, this compound has also been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death) in certain types of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-benzyl-2-[(5-isoquinolinyloxy)methyl]-1,3-oxazole-4-carboxamide in lab experiments is that it is a small molecule inhibitor, which makes it relatively easy to synthesize and study. However, one limitation is that its specificity for MIF may limit its effectiveness in treating certain types of cancer that do not rely on MIF for their growth and survival.
Zukünftige Richtungen
There are several potential future directions for research on N-benzyl-2-[(5-isoquinolinyloxy)methyl]-1,3-oxazole-4-carboxamide. One direction is to explore its potential as a therapeutic agent in combination with other cancer treatments, such as chemotherapy and radiation therapy. Another direction is to investigate its potential as a treatment for other inflammatory and autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Additionally, further research is needed to better understand the mechanisms underlying its anti-cancer effects and to identify potential biomarkers that could be used to predict patient response to treatment with this compound.
Synthesemethoden
The synthesis of N-benzyl-2-[(5-isoquinolinyloxy)methyl]-1,3-oxazole-4-carboxamide involves several steps, including the reaction of 5-isoquinolinyloxyacetic acid with benzylamine to form the corresponding amide. This intermediate is then reacted with 1,3-oxazole-4-carboxylic acid to form the final product, this compound.
Wissenschaftliche Forschungsanwendungen
N-benzyl-2-[(5-isoquinolinyloxy)methyl]-1,3-oxazole-4-carboxamide has been shown to have potential therapeutic applications in the treatment of cancer. Specifically, it has been shown to inhibit the activity of a protein called macrophage migration inhibitory factor (MIF), which is involved in the regulation of inflammation and immune responses. MIF has also been implicated in the development and progression of cancer, making it an attractive target for cancer therapy.
Eigenschaften
IUPAC Name |
N-benzyl-2-(isoquinolin-5-yloxymethyl)-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3/c25-21(23-11-15-5-2-1-3-6-15)18-13-27-20(24-18)14-26-19-8-4-7-16-12-22-10-9-17(16)19/h1-10,12-13H,11,14H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJOFXDUWYHYDIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=COC(=N2)COC3=CC=CC4=C3C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[2-methoxy-5-({[(1-methyl-1H-imidazol-2-yl)thio]acetyl}amino)phenyl]propanamide](/img/structure/B5226181.png)

![3-(anilinocarbonyl)-7-(1-methylethylidene)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5226208.png)

![4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-methylbenzoate](/img/structure/B5226217.png)




![5-[(2R)-1-acetyl-2-pyrrolidinyl]-3-(2,4-dimethylbenzyl)-1,2,4-oxadiazole](/img/structure/B5226245.png)
![2-{[3'-(1H-pyrazol-3-yl)-4-biphenylyl]thio}acetamide](/img/structure/B5226267.png)
![2-(3-bromophenyl)-3-[5-(4-fluorophenyl)-2-furyl]acrylonitrile](/img/structure/B5226275.png)
![N-[1-(2,5-dimethoxyphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5226277.png)
![N-[3-(2-fluorophenoxy)propyl]-1-butanamine](/img/structure/B5226284.png)
